molecular formula C20H20ClN3S B11423035 1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea

1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea

Cat. No.: B11423035
M. Wt: 369.9 g/mol
InChI Key: XMUAXEGIRVNEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2,3,4,9-tetrahydro-1H-carbazole-6-carbaldehyde in the presence of a thiourea reagent. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Substituted thiourea derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.

    Material Science: The compound can be used as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for applications in electronics and photonics.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying protein-ligand interactions and signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea: This compound has a methyl group instead of a chlorine atom, which can affect its biological activity and chemical reactivity.

    1-(4-Bromophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea: The presence of a bromine atom can influence the compound’s pharmacokinetic properties and its interactions with biological targets.

    1-(4-Nitrophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3S

Molecular Weight

369.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea

InChI

InChI=1S/C20H20ClN3S/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25)

InChI Key

XMUAXEGIRVNEBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.